molecular formula C20H31N3O5 B2634411 tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate CAS No. 2034364-76-4

tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate

Cat. No.: B2634411
CAS No.: 2034364-76-4
M. Wt: 393.484
InChI Key: VCVAZNKBTZENSN-UHFFFAOYSA-N
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Description

tert-Butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nicotinamido group, a tetrahydro-2H-pyran-4-yl moiety, and a tert-butyl carbamate group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate typically involves multiple steps:

    Formation of the Nicotinamido Intermediate: The nicotinamido group is synthesized through the reaction of nicotinic acid with an amine under dehydrating conditions.

    Introduction of the Tetrahydro-2H-pyran-4-yl Moiety: This step involves the protection of a hydroxyl group using tetrahydro-2H-pyran, forming a tetrahydropyranyl ether.

    Coupling Reaction: The nicotinamido intermediate is then coupled with the tetrahydropyranyl ether under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Formation of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced through the reaction of the amine with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyranyl moiety, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nicotinamido group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nicotinamide adenine dinucleotide (NAD) analogs. Its structural similarity to NAD allows it to act as a competitive inhibitor in enzymatic reactions.

Medicine

In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of therapeutic agents, particularly in the treatment of metabolic disorders and neurodegenerative diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The nicotinamido group can mimic the structure of NAD, allowing the compound to bind to NAD-dependent enzymes and inhibit their activity. This inhibition can affect various metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-(6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
  • tert-Butyl cyclopropyl(tetrahydro-2H-pyran-4-yl)carbamate
  • tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate

Uniqueness

Compared to similar compounds, tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate stands out due to its unique combination of functional groups. The presence of the nicotinamido group provides it with the ability to interact with NAD-dependent enzymes, while the tetrahydropyranyl moiety offers additional stability and reactivity. This combination makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[3-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5/c1-20(2,3)28-19(25)22-10-4-9-21-18(24)16-5-6-17(23-13-16)27-14-15-7-11-26-12-8-15/h5-6,13,15H,4,7-12,14H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVAZNKBTZENSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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